7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride
Description
Systematic Nomenclature and CAS Registry Information
The systematic IUPAC name for this compound is 7-chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride , reflecting its tetracyclic structure with substituents at specific positions. The CAS Registry Number, 2840168-52-5 , uniquely identifies it in chemical databases. Alternative names include 7-chloro-1,2,3,4-tetrahydro-4-quinolinamine hydrochloride and 4-amino-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride, though these are less commonly used. The compound’s SMILES notation, NC1CCNC2=C1C=CC(Cl)=C2.Cl , encodes its connectivity and chloride counterion.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride |
| CAS Registry Number | 2840168-52-5 |
| Synonyms | 4-Amino-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride |
| SMILES | NC1CCNC2=C1C=CC(Cl)=C2.Cl |
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₂Cl₂N₂ indicates a chlorine-rich structure with two nitrogen atoms. The molecular weight is 219.11 g/mol , calculated as follows:
- Carbon (C₉): $$9 \times 12.01 = 108.09 \, \text{g/mol}$$
- Hydrogen (H₁₂): $$12 \times 1.01 = 12.12 \, \text{g/mol}$$
- Chlorine (Cl₂): $$2 \times 35.45 = 70.90 \, \text{g/mol}$$
- Nitrogen (N₂): $$2 \times 14.01 = 28.02 \, \text{g/mol}$$
The hydrochloride salt contributes to the compound’s stability and solubility, with the chloride ion (Cl⁻) balancing the protonated amine group.
Crystalline Structure and Solid-State Properties
While X-ray crystallographic data for this specific compound is limited, its solid-state behavior can be inferred from related tetrahydroquinoline derivatives. The hydrochloride salt form typically exhibits hygroscopicity , necessitating storage under inert conditions (2–8°C in darkness). The crystalline lattice likely involves ionic interactions between the protonated amine and chloride ions, alongside van der Waals forces between hydrophobic regions of the bicyclic system. Differential scanning calorimetry (DSC) of analogous compounds reveals melting points above 200°C, suggesting strong intermolecular forces.
Stereochemical Considerations in the Tetrahydroquinoline Core
The tetrahydroquinoline core introduces stereochemical complexity due to the non-planar arrangement of the saturated six-membered ring. The amine group at position 4 can adopt pseudo-axial or pseudo-equatorial orientations relative to the ring’s plane, leading to distinct stereoisomers. For example:
| Isomer | Amine Orientation | Chlorine Position |
|---|---|---|
| Isomer A | Pseudo-axial | C7 (equatorial) |
| Isomer B | Pseudo-equatorial | C7 (axial) |
The 7-chloro substituent further influences stereoelectronic effects, potentially stabilizing one conformation over the other. Nuclear magnetic resonance (NMR) studies of similar compounds show coupling constants ($$J$$-values) indicative of chair-like conformations in solution.
Protonation State and Salt Formation Dynamics
The amine group at position 4 exists in a protonated state ($$-\text{NH₃⁺}$$) due to the hydrochloride salt formulation. This protonation enhances water solubility by introducing ionic character, with the chloride counterion ($$\text{Cl⁻}$$) balancing the charge. The pKa of the amine is estimated to be ~8–10, typical for aliphatic amines, ensuring protonation under physiological conditions. Salt formation is critical for improving the compound’s crystallinity and thermal stability, as evidenced by its decomposition temperature exceeding 250°C.
Properties
Molecular Formula |
C9H12Cl2N2 |
|---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8,12H,3-4,11H2;1H |
InChI Key |
JWQJGDDPKOPYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C=CC(=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrofluoric Acid–Boron Trifluoride-Mediated Cyclization
A classic method involves cyclizing β-(3-chloroanilino)propionic acid using hydrofluoric acid (HF) and boron trifluoride (BF₃). The reaction proceeds via intramolecular Friedel-Crafts acylation to form the tetrahydroquinolin-4-one intermediate, which is subsequently reduced to the amine.
Procedure :
- Reagents : β-(3-Chloroanilino)propionic acid, liquid HF, gaseous BF₃.
- Conditions :
- BF₃ is bubbled into HF at 5°C under 12 bar pressure.
- Heating to 80°C for 20 hours induces cyclization.
- Workup :
Challenges :
Polyphosphoric Acid (PPA)-Assisted Cyclization
PPA serves as a milder alternative for cyclizing N-acyl-β-arylpropionic acids. This method avoids hazardous HF/BF₃ but requires higher temperatures.
Procedure :
- Reagents : N-Acetyl-β-(3-chloroanilino)propionic acid, PPA.
- Conditions :
- Reflux at 150°C for 5–8 hours.
- Outcome :
Advantages :
Reductive Amination Strategies
Sodium Cyanoborohydride-Mediated Reductive Amination
The tetrahydroquinolin-4-one intermediate is converted to the amine via reductive amination using NaBH₃CN.
Procedure :
- Reagents : 7-Chloro-1,2,3,4-tetrahydroquinolin-4-one, ammonium acetate, NaBH₃CN.
- Conditions :
- Methanol solvent, 60°C, 12 hours.
- Yield :
Limitations :
- Requires strict pH control to avoid over-reduction.
Leuckart–Wallach Reaction
This method employs formamide as both solvent and reducing agent under high-temperature conditions.
Procedure :
- Reagents : Tetrahydroquinolin-4-one, formamide.
- Conditions :
- 180°C for 6 hours.
- Yield :
Catalytic Hydrogenation Approaches
Ruthenium-Catalyzed Hydrogenation
Ruthenium on carbon (Ru/C) selectively reduces the quinoline ring without affecting the chloro substituent.
Procedure :
- Reagents : 7-Chloroquinolin-4-amine, H₂ (50 bar), Ru/C (5 wt%).
- Conditions :
- Ethanol solvent, 100°C, 24 hours.
- Yield :
Mechanistic Insight :
- Ru facilitates syn-addition of hydrogen to the C=N bond, preserving stereochemistry.
Palladium-Catalyzed Transfer Hydrogenation
Palladium on alumina (Pd/Al₂O₃) with ammonium formate as a hydrogen donor offers a safer alternative to high-pressure H₂.
Procedure :
- Reagents : 7-Chloroquinolin-4-amine, Pd/Al₂O₃, ammonium formate.
- Conditions :
- Methanol, 80°C, 8 hours.
- Yield :
Transition-Metal-Catalyzed C–N Coupling
Buchwald–Hartwig Amination
A two-step protocol combines hydroaminoalkylation and intramolecular C–N coupling.
Procedure :
- Step 1 (Hydroaminoalkylation) :
- Step 2 (C–N Coupling) :
- Pd(OAc)₂/XPhos catalyzes cyclization to form the tetrahydroquinoline core.
- Yield :
Advantages :
- Avoids harsh reducing agents.
- Tunable for asymmetric synthesis.
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| HF/BF₃ Cyclization | HF, BF₃ | 80–85 | Industrial | Corrosive reagents |
| PPA Cyclization | PPA | 75–80 | Pilot-scale | High-temperature degradation |
| NaBH₃CN Reductive Amination | NaBH₃CN | 65–70 | Lab-scale | pH sensitivity |
| Ru/C Hydrogenation | Ru/C, H₂ | 85–90 | Industrial | High-pressure equipment |
| Buchwald–Hartwig | Ti/Pd catalysts | 70–75 | Lab-scale | Catalyst cost |
Industrial-Scale Production Insights
Large-scale synthesis prioritizes HF/BF₃ cyclization and Ru/C hydrogenation due to their robustness. Key considerations include:
- Cost : Ru/C is expensive ($300–500/g), favoring HF/BF₃ for bulk production.
- Safety : Closed systems with Hastelloy reactors mitigate HF/BF₃ risks.
- Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
While the specific compound "7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride" is not extensively detailed in the provided search results, the broader applications of related compounds like 7-chloroquinoline derivatives and 7-amino-1,2,3,4-tetrahydroquinolines can offer insights.
7-Chloroquinoline Derivatives
- Antimalarial Activity: Derivatives of 7-chloroquinoline have demonstrated antimalarial activity. Some compounds exhibit high antimalarial activity with IC50 values less than 50 μM . Compound 9 was the most active, with an IC50 of 11.92 μM .
- Antitumor Activity: These derivatives have been screened for antitumor activity against various cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (cervical carcinoma) . Compounds 3 and 9 showed the highest activity across all cell lines and were particularly selective towards MCF-7 cells .
- Antimicrobial Activity: 7-chloroquinoline derivatives also exhibit moderate to good antibacterial activity .
- Synthesis: A sonochemical technique can synthesize new derivatives of 7-chloroquinoline, which can then be evaluated for antimicrobial, antimalarial, and anticancer activity .
7-Amino-1,2,3,4-tetrahydroquinolines
- Dyeing of Keratin Fibers: Cationic 7-amino-1,2,3,4-tetrahydroquinolines can be used as couplers for dyeing keratin fibers, such as human hair . They can be combined with oxidizing products to produce colored compounds and provide color . These compounds offer low selectivity and high persistence, effectively resisting adverse effects on the fibers .
7-chloro-quinolin-4-amine compounds
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s chemical structure .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs, their substituents, and functional distinctions:
| Compound Name | CAS Number | Core Structure | Substituents | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine | 1315365-92-4 | Tetrahydroquinoline | 7-Cl, 4-NH₂ | 182.65 (free base) | Chlorine enhances electrophilicity |
| 7-Chloro-2,3-dihydroquinolin-4(1H)-one | 21617-15-2 | Dihydroquinolinone | 7-Cl, 4-ketone | 183.62 | Ketone group increases reactivity |
| 6-Methyl-2,3-dihydroquinolin-4(1H)-one | 36054-00-9 | Dihydroquinolinone | 6-CH₃, 4-ketone | 163.20 | Methyl group alters steric bulk |
| 1,2,3,4-Tetrahydroquinolin-4-amine | 7578-79-2 | Tetrahydroquinoline | 4-NH₂ (no Cl) | 148.20 (free base) | Absence of Cl reduces electron withdrawal |
| 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride | 2061996-91-4 | Benzoazepine | 7-CH₃, 5-NH₂ | 283.20 | Seven-membered ring alters conformation |
Key Observations :
- Chlorine vs.
- Core Saturation: Fully saturated tetrahydroquinoline (e.g., 1,2,3,4-Tetrahydroquinolin-4-amine) lacks the aromatic stabilization of dihydroquinolinones, affecting redox stability .
- Ring Size: Benzoazepine analogs (e.g., 2061996-91-4) feature a seven-membered ring, offering conformational flexibility but reduced rigidity compared to tetrahydroquinoline .
Biological Activity
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound is structurally related to various alkaloids and has been investigated for potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H10ClN
- Molecular Weight : 169.64 g/mol
- CAS Number : 90562-35-9
The presence of a chlorine atom at the 7th position of the quinoline ring contributes to its unique chemical reactivity and biological profile.
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride exhibits biological activity through several mechanisms:
- Antioxidant Properties : The compound has been shown to inhibit radical chain oxidation processes, suggesting potential use as an antioxidant agent.
- Inhibition of Pathogen Growth : It has demonstrated efficacy against various pathogens by disrupting their metabolic pathways.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Antimicrobial Activity
Research has evaluated the antimicrobial properties of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride against a range of bacteria and fungi. Significant findings include:
| Pathogen Type | Example Pathogens | Activity Observed |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | Inhibitory effects on cell wall synthesis |
| Gram-negative Bacteria | Escherichia coli | Disruption of membrane integrity |
| Fungi | Various strains | Antifungal activity noted |
The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride. Notable findings include:
- A series of synthetic derivatives tested against human cancer cell lines exhibited IC50 values in the low micromolar range.
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 2 | MCF-7 (Breast) | 25.37 |
| 3 | HCT-116 (Colon) | 23.39 |
| 9 | HeLa (Cervical) | 21.41 |
The structure–activity relationship (SAR) analysis revealed that modifications to side chains significantly influenced anticancer activity; compounds with hydrophobic side chains showed enhanced efficacy against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications .
- Anticancer Potential : In vitro studies on various cancer cell lines indicated that certain derivatives had potent cytotoxic effects with IC50 values indicating strong activity. The most active derivative showed selective toxicity towards MCF-7 cells while sparing normal human liver cells .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-1,2,3,4-tetrahydroquinoline is currently limited. However, it is noted to be a solid at room temperature and should be stored in a dark place to maintain stability due to potential degradation from light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
